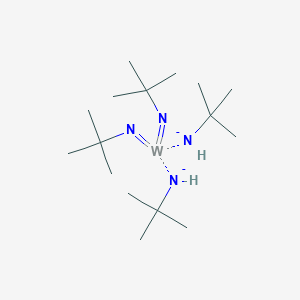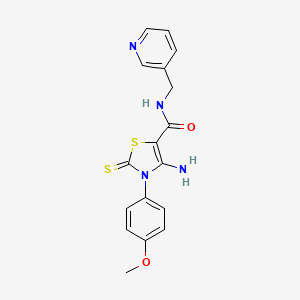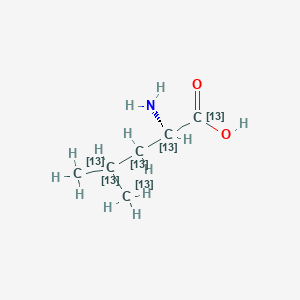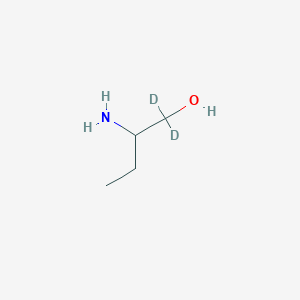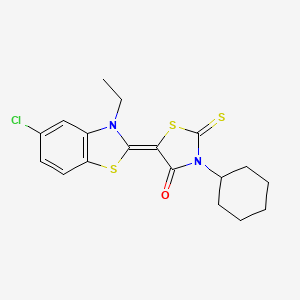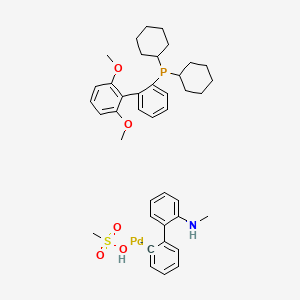
SPhos Pd G4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
SPhos Pd G4 is synthesized through a series of chemical reactions involving the coordination of palladium with biarylphosphine ligands. The synthetic route typically involves the following steps:
Ligand Synthesis: The biarylphosphine ligand is synthesized by reacting dicyclohexylphosphine with 2,6-dimethoxybiphenyl.
Palladium Coordination: The synthesized ligand is then coordinated with palladium to form the palladacycle complex.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
SPhos Pd G4 undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions where it acts as a catalyst.
Reduction: It can also facilitate reduction reactions.
Substitution: This compound is commonly used in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
The compound is often used in the following reactions:
Buchwald-Hartwig Cross Coupling Reaction: Involves the use of amines and aryl halides.
Heck Reaction: Utilizes alkenes and aryl halides.
Hiyama Coupling: Involves organosilanes and aryl halides.
Negishi Coupling: Uses organozinc reagents and aryl halides.
Sonogashira Coupling: Involves alkynes and aryl halides.
Stille Coupling: Uses organotin reagents and aryl halides.
Suzuki-Miyaura Coupling: Involves boronic acids and aryl halides.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
SPhos Pd G4 has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Facilitates the synthesis of drug molecules and active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of SPhos Pd G4 involves the formation of an active palladium species that facilitates the cross-coupling reactions. The palladium center coordinates with the ligands and substrates, enabling the transfer of functional groups and the formation of new chemical bonds. The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon and carbon-nitrogen bonds .
Comparison with Similar Compounds
Similar Compounds
XPhos Pd G4: Another fourth-generation palladium precatalyst with similar applications but different ligand structures.
RuPhos Pd G4: A related compound with different electronic properties and reactivity.
BrettPhos Pd G3: A third-generation palladium precatalyst with a different ligand structure and reactivity.
Uniqueness
SPhos Pd G4 is unique due to its high stability, reactivity, and versatility in facilitating various cross-coupling reactions. Its ability to accommodate bulky ligands and its long life in solution make it a valuable tool in organic synthesis.
Properties
Molecular Formula |
C40H51NO5PPdS- |
|---|---|
Molecular Weight |
795.3 g/mol |
IUPAC Name |
dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C26H35O2P.C13H12N.CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
OKZSMIKUOOLMFO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1C2=CC=CC=[C-]2.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


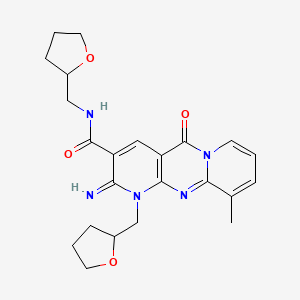
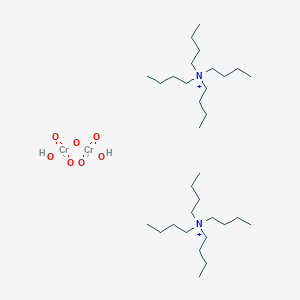
![Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate](/img/structure/B12055467.png)


